molecular formula C7H11FO B2953772 (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane CAS No. 2287237-45-8

(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane

Cat. No.: B2953772
CAS No.: 2287237-45-8
M. Wt: 130.162
InChI Key: NOMOYIMEWBWVEX-RNFRBKRXSA-N
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Description

(3R,4R)-4-Fluoro-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a fluorine atom is attached to a spirocyclic oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring through cyclization reactions. The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of stereoselective synthesis and annulation strategies are likely employed on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Uniqueness: (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The rigid spirocyclic framework provides distinct advantages in terms of stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-fluoro-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-3-1-2-4-7(6)5-9-7/h6H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMOYIMEWBWVEX-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CO2)C(C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CO2)[C@@H](C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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